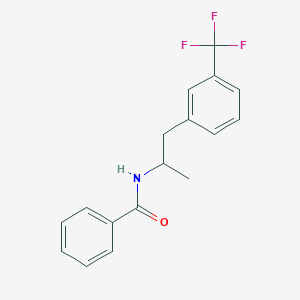

N-(alpha-Methyl-m-trifluoromethylphenethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Elidel, known chemically as pimecrolimus, is an immunomodulating agent used primarily in the treatment of mild to moderate atopic dermatitis (eczema). It was first marketed by Novartis and is now promoted by Galderma in Canada. Elidel is available as a topical cream and is used when other treatments have failed or are not advisable .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pimecrolimus is synthesized through a complex multi-step process The synthesis involves the formation of a macrolactam ring, which is a characteristic feature of this compoundThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of pimecrolimus follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. The final product is purified through crystallization and other separation techniques to achieve the required purity for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Pimecrolimus undergoes various chemical reactions, including:

Oxidation: Pimecrolimus can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify certain functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of pimecrolimus, each with slightly different chemical properties. These derivatives can be used for further research or as potential therapeutic agents .

Scientific Research Applications

Pimecrolimus has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying macrolactam synthesis and reactions.

Biology: Investigated for its effects on immune cells and cytokine production.

Medicine: Primarily used in dermatology for treating atopic dermatitis.

Industry: Used in the development of new topical treatments and formulations.

Mechanism of Action

Pimecrolimus exerts its effects by binding with high affinity to macrophilin-12 (FKBP-12) and inhibiting the calcium-dependent phosphatase, calcineurin. This inhibition prevents the activation of T-cells by blocking the transcription of early cytokines. Specifically, it inhibits the synthesis of interleukin-2, interferon gamma, interleukin-4, and interleukin-10 in human T-cells. Additionally, pimecrolimus prevents the release of inflammatory cytokines and mediators from mast cells .

Comparison with Similar Compounds

Similar Compounds

Tacrolimus: Another calcineurin inhibitor used in the treatment of atopic dermatitis and other inflammatory skin conditions.

Triamcinolone: A topical corticosteroid used for similar dermatological conditions but with a different mechanism of action.

Uniqueness

Pimecrolimus is unique in its selective inhibition of T-cell activation without affecting dendritic cells. It has lower permeation through the skin compared to topical steroids and tacrolimus, making it a safer option for long-term use in certain patients .

Properties

CAS No. |

21015-08-7 |

|---|---|

Molecular Formula |

C17H16F3NO |

Molecular Weight |

307.31 g/mol |

IUPAC Name |

N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]benzamide |

InChI |

InChI=1S/C17H16F3NO/c1-12(21-16(22)14-7-3-2-4-8-14)10-13-6-5-9-15(11-13)17(18,19)20/h2-9,11-12H,10H2,1H3,(H,21,22) |

InChI Key |

NHEPRYWLCFADTR-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC(=CC=C1)C(F)(F)F)NC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CC(CC1=CC(=CC=C1)C(F)(F)F)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-chlorophenyl)sulfonyl]-1H-pyrrole](/img/structure/B97925.png)

![Bis[2-(diethylamino)ethyl] adipate](/img/structure/B97927.png)

![2,5-Dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B97931.png)